S-phenethyl ethanethioate
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Overview
Description
S-phenethyl ethanethioate: is an organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol It is known for its unique chemical structure, which includes a phenethyl group attached to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: S-phenethyl ethanethioate can be synthesized through several methods. One common synthetic route involves the reaction of styrene with thioacetic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Another method involves the use of 2-phenylethanethiol and acetyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: S-phenethyl ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioester group into a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: S-phenethyl ethanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in modulating biological pathways and interacting with specific enzymes.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of S-phenethyl ethanethioate involves its interaction with specific molecular targets. It can modulate enzymatic activity and influence various biochemical pathways. The phenethyl group allows for interactions with hydrophobic pockets in proteins, while the thioester moiety can undergo hydrolysis to release active thiol groups .
Comparison with Similar Compounds
Phenethyl isothiocyanate: Known for its chemopreventive properties and use in cancer research.
Phenethyl alcohol: Used as an antimicrobial and preservative.
Phenethyl acetate: Commonly used in fragrances and flavorings.
Uniqueness: S-phenethyl ethanethioate stands out due to its unique combination of a phenethyl group and a thioester moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
35065-97-5 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-(2-phenylethyl) ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
QULCAFZRLWHXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC1=CC=CC=C1 |
Origin of Product |
United States |
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